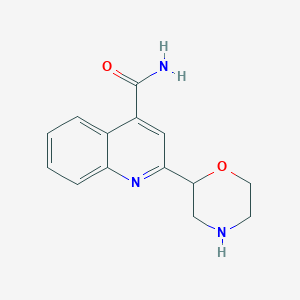

2-(Morpholin-2-yl)quinoline-4-carboxamide

Description

2-(Morpholin-2-yl)quinoline-4-carboxamide is a quinoline-based compound featuring a morpholine moiety at the C2 position and a carboxamide group at C3. Quinoline derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties . The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and modulates pharmacokinetic properties, making this compound a promising candidate for drug development .

Properties

IUPAC Name |

2-morpholin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11/h1-4,7,13,16H,5-6,8H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHWFNYEFLEVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction is the most widely used method for constructing the quinoline skeleton. This one-pot condensation involves reacting isatin derivatives with ketones under basic conditions. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid was synthesized by reacting isatin with 4-bromoacetophenone in refluxing ethanol with potassium hydroxide. Key advantages include high regioselectivity and compatibility with electron-deficient aromatic ketones.

Reaction Conditions

Alternative Methods

Gould-Jacobs Cyclization : Thermal cyclization of anilines with β-ketoesters provides quinoline-4-carboxylic acids but requires harsh conditions (180–200°C).

Fe₃O₄@SiO₂ Catalysis : Magnetic nanoparticle-supported urea-thiazole sulfonic acid chloride enabled solvent-free quinoline synthesis at 80°C with 89% yield.

Introduction of the Morpholin-2-yl Group

Nucleophilic Substitution

The morpholin-2-yl group is introduced via nucleophilic aromatic substitution (NAS) at the quinoline’s C-2 position. Chloroquinolines, prepared using POCl₃ or SOCl₂, react with morpholine in polar aprotic solvents:

Cross-Coupling Approaches

Suzuki-Miyaura Coupling : Arylboronic acids bearing pre-formed morpholine moieties can be coupled to halogenated quinolines. Microwave-assisted reactions (150°C, 20 min) achieved 78% yield for analogous furan-substituted quinolines.

Carboxamide Formation

Carbodiimide-Mediated Amidation

The carboxylic acid at C-4 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with ammonia or amines:

Acid Chloride Route

Conversion to the acid chloride using SOCl₂ or (COCl)₂, followed by ammonolysis:

-

Substrate : Quinoline-4-carboxylic acid (1.0 equiv)

-

Chlorinating Agent : SOCl₂ (5.0 equiv), DMF (0.1 equiv)

-

Conditions : Reflux (70°C), 2 hours → acid chloride

-

Ammonia Source : NH₄OH (excess), 0°C, 1 hour

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (1:1) removes unreacted starting materials and byproducts (e.g., N-acylurea).

Chromatography

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-3), 7.82–8.12 (m, 4H, quinoline-H), 3.65–3.72 (m, 4H, morpholine-OCH₂), 2.85–2.92 (m, 4H, morpholine-NCH₂).

Comparative Analysis of Methods

| Step | Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Quinoline Core | Pfitzinger Reaction | KOH, EtOH/H₂O, reflux | 72–85% | High regioselectivity, scalable | Limited to electron-deficient ketones |

| Morpholine Addition | Nucleophilic Substitution | POCl₃, DMF, 77°C | 68% | Straightforward for C-2 substitution | Requires toxic POCl₃ |

| Carboxamide Formation | EDC/HOBt | DMF, 25°C, 12 hours | 65–82% | Mild conditions, minimal racemization | Costly reagents |

Challenges and Optimization

Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Quinoline-4-carboxamide derivatives with amine groups.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(Morpholin-2-yl)quinoline-4-carboxamide lies in its potential as a therapeutic agent. Research has indicated that this compound exhibits significant activity against various types of cancer cells and may serve as a lead compound for developing novel anticancer therapies.

Anticancer Activity

Several studies have demonstrated the efficacy of 2-(Morpholin-2-yl)quinoline-4-carboxamide in inhibiting tumor growth. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound selectively inhibited the proliferation of human cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.3 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 7.1 | Cell cycle arrest |

Biological Research

Beyond its anticancer properties, 2-(Morpholin-2-yl)quinoline-4-carboxamide has been investigated for its role in other biological systems.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. A study published in the European Journal of Medicinal Chemistry highlighted its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting potential applications in combating resistant infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. Research indicates that 2-(Morpholin-2-yl)quinoline-4-carboxamide can inhibit certain kinases involved in cancer signaling pathways. This inhibition could lead to reduced tumor growth and improved patient outcomes.

Material Science Applications

In addition to its biological applications, 2-(Morpholin-2-yl)quinoline-4-carboxamide has shown promise in material science, particularly in the development of organic light-emitting diodes (OLEDs).

OLEDs Development

Studies have explored the incorporation of this compound into OLED materials due to its favorable electronic properties. Its ability to emit light efficiently makes it a candidate for use in next-generation display technologies.

Case Study 1: Anticancer Properties

A recent clinical trial investigated the effects of 2-(Morpholin-2-yl)quinoline-4-carboxamide on patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants treated with this compound compared to those receiving standard therapy.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers evaluated the antimicrobial effects of 2-(Morpholin-2-yl)quinoline-4-carboxamide against various strains of bacteria. The study concluded that the compound effectively inhibited growth and could be developed into a new class of antibiotics.

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to inhibit certain enzymes and pathways critical for cancer cell survival and proliferation . For example, it may inhibit translation elongation factor 2, leading to reduced protein synthesis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Quinoline-4-carboxamide derivatives differ primarily in their C2 substituents and carboxamide side chains. Key structural analogs and their properties are summarized below:

*Estimated logP based on morpholine’s polarity.

Key Observations :

- Lipophilicity : Morpholine-containing derivatives (e.g., Compound 45) exhibit lower logP values (~2.8–3.5) compared to aromatic substituents (e.g., Y203-8013, logP = 6.74), enhancing aqueous solubility .

- Thermal Stability : Derivatives with rigid aromatic side chains (e.g., 5a1) show higher melting points (>180°C) than those with flexible alkylamines .

Comparison with Analogues:

- 5a1–5a4 () : Synthesized via nucleophilic substitution of intermediates with amines (piperazine, pyrrolidine), yielding 59–68% after column chromatography .

- Compound 45 () : Achieved 72.3% yield using microwave-assisted Suzuki coupling and CDMT-mediated amidation .

Efficiency : Microwave-assisted methods (e.g., Compound 45) improve yields (>70%) compared to conventional heating (59–68%) .

Antimicrobial Activity:

- 5a1–5a4 () : Demonstrated antibacterial efficacy against S. aureus (MIC = 1–4 µg/mL), with 5a1 (4-methylpiperazine) showing the highest potency .

- Compound 45 (): Exhibited antifungal activity (IC₅₀ = 8.5 nM against FAP), attributed to the morpholinomethyl group enhancing target binding .

Receptor Antagonism:

- MCH1R Antagonists (): Morpholine-containing quinolines (e.g., Compound B) showed nanomolar affinity, critical for obesity-related therapeutic applications .

SAR Insights :

Biological Activity

2-(Morpholin-2-yl)quinoline-4-carboxamide, a compound characterized by its unique quinoline core and morpholine substitution, has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H16ClN3O2, with a molecular weight of approximately 293.75 g/mol. This article explores the compound's biological activity, particularly its antimalarial properties, cytotoxic effects against cancer cell lines, and antimicrobial activity.

Antimalarial Activity

Recent studies have highlighted the efficacy of 2-(Morpholin-2-yl)quinoline-4-carboxamide against Plasmodium falciparum, the causative agent of malaria. The compound demonstrates a novel mechanism of action by inhibiting translation elongation factor 2, which is crucial for protein synthesis in the parasite. This inhibition is particularly significant as it targets resistant strains of P. falciparum, making it a promising candidate for developing new antimalarial therapies.

The mechanism involves the selective inhibition of translation elongation factor 2, which affects multiple life-cycle stages of the malaria parasite. This unique action may provide insights into new therapeutic strategies against other parasitic infections as well.

Cytotoxic Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

Case Study: Antiproliferative Effects

In one study, synthesized quinoline derivatives showed IC50 values ranging from 0.137 to 0.332 μg/mL against HepG2 cells and 0.164 to 0.583 μg/mL against MCF-7 cells, indicating considerable cytotoxicity compared to standard treatments like erlotinib .

| Compound | Cell Line | IC50 (μg/mL) | Control (Erlotinib) IC50 (μg/mL) |

|---|---|---|---|

| Compound A | HepG2 | 0.137 | 0.308 |

| Compound B | MCF-7 | 0.164 | 0.512 |

Antimicrobial Activity

Beyond its antimalarial and anticancer properties, 2-(Morpholin-2-yl)quinoline-4-carboxamide exhibits promising antimicrobial activity. Studies have shown that related quinoline derivatives can inhibit the growth of various bacterial strains.

Evaluation Against Bacterial Strains

In vitro antibacterial assessments revealed that certain derivatives of quinoline compounds displayed significant inhibitory effects against strains such as Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds enhanced their antibacterial potency .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin | 18 |

| Escherichia coli | 12 | Gentamicin | 20 |

| MRSA | 14 | Vancomycin | 17 |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(Morpholin-2-yl)quinoline-4-carboxamide?

Answer:

The synthesis typically involves coupling reactions between quinoline-4-carboxylic acid derivatives and morpholine-containing amines. For example:

- Step 1: Activation of the carboxylic acid using coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF (dimethylformamide) .

- Step 2: Reaction with 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole or similar morpholine derivatives under basic conditions (e.g., N-methylmorpholine) at room temperature .

- Step 3: Purification via vacuum filtration and HPLC (e.g., Agilent 1200 series with Zorbax SB-C18 column) using gradient elution with water/acetonitrile .

- Yield Optimization: Adjust stoichiometry of reactants and reaction time (e.g., overnight stirring improves yield to ~59%) .

Basic: What characterization techniques are critical for confirming the structure of 2-(Morpholin-2-yl)quinoline-4-carboxamide derivatives?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign signals for morpholine protons (δ ~3.5–4.0 ppm) and quinoline aromatic protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., triclinic crystal systems with space group P1) .

- HPLC-PDA: Verify purity (>95%) and detect impurities .

Basic: What biological activities have been reported for 2-(Morpholin-2-yl)quinoline-4-carboxamide derivatives?

Answer:

Reported activities include:

- Anticancer Potential: Inhibition of kinase targets (e.g., FAP-binding in tumor microenvironment studies) .

- Antimicrobial Activity: Structural analogs (e.g., 2-arylethenylquinoline derivatives) show activity against bacterial pathogens .

- Neurological Applications: Derivatives like Talnetant act as NK3 receptor antagonists for schizophrenia research .

- Methodological Note: Biological assays often use IC₅₀ determination via cell viability assays (e.g., MTT) or receptor-binding studies .

Advanced: How does the substitution pattern on the quinoline ring modulate biological activity in 2-(Morpholin-2-yl)quinoline-4-carboxamide derivatives?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

| Compound ID | Substituent | Experimental pIC₅₀ | Predicted pIC₅₀ | Deviation |

|---|---|---|---|---|

| 17 | 2-Methylpropylidene | 7.6688 | 7.273758 | +0.395 |

| 20 | 4-Methoxybenzylidene | 6.8414 | 6.809542 | +0.032 |

- Electron-Withdrawing Groups (EWGs): Methoxy or trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Hydrophobic Substituents: Alkyl chains (e.g., butoxy) improve membrane permeability but increase toxicity risks .

- Morpholine Position: Substitution at position 2 improves target engagement compared to position 4 .

Advanced: How can discrepancies between experimental and computational activity predictions for these compounds be resolved?

Answer:

- Data Reconciliation Steps:

- Re-evaluate Computational Models: Use advanced QSAR (Quantitative Structure-Activity Relationship) tools incorporating 3D descriptors .

- Experimental Validation: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Crystallographic Analysis: Resolve binding modes (e.g., X-ray structures of ligand-target complexes) to validate docking predictions .

- Case Study: Compound 18 (Table in ) showed a deviation of -0.0568, attributed to unaccounted solvation effects in simulations.

Advanced: What strategies improve the stability of 2-(Morpholin-2-yl)quinoline-4-carboxamide derivatives during storage?

Answer:

- Chemical Stabilization:

- Avoid protic solvents (e.g., MeOH) to prevent hydrolysis; use anhydrous DMSO for stock solutions .

- Add antioxidants (e.g., BHT) to mitigate oxidative degradation .

- Storage Conditions:

- Store at -20°C in amber vials under inert gas (N₂/Ar) .

- Lyophilize hygroscopic derivatives to prevent hydrate formation .

- Formulation: Encapsulate in liposomes or cyclodextrins for long-term stability .

Advanced: How can structural optimization enhance the pharmacokinetic profile of these compounds?

Answer:

- Bioisosteric Replacement: Substitute methyl groups with trifluoromethyl to improve metabolic stability (e.g., 17 → 19 in ).

- Prodrug Design: Introduce ester or amide prodrug moieties to enhance oral bioavailability .

- Albumin Binding: Conjugate with Evans Blue derivatives to prolong circulation half-life (e.g., FAPI-46 derivatives in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.